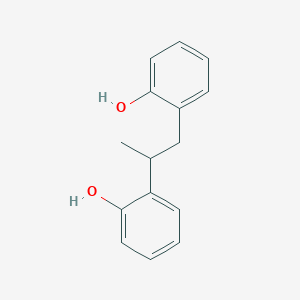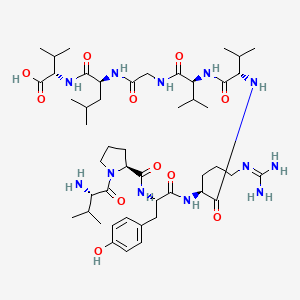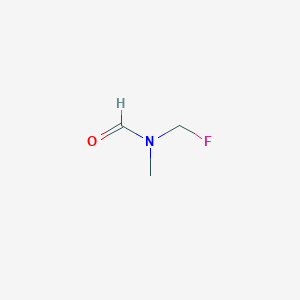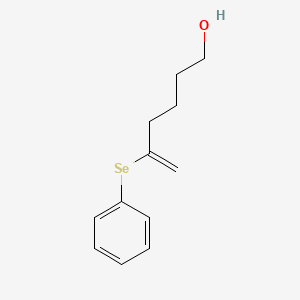![molecular formula C34H26O4 B12580333 [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 188578-95-2](/img/structure/B12580333.png)
[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone): is a complex organic compound with the molecular formula C34H26O4. It is known for its unique structure, which includes multiple aromatic rings and methyleneoxy linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of salicylaldehyde with sodium hydroxide and 1,3-bis(bromo-methyl)benzene in an ethanol/water solution. The reaction conditions often include a 2:1 ratio of ethanol to water and a 2:2:1 molar ratio of salicylaldehyde, sodium hydroxide, and 1,3-bis(bromo-methyl)benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology: Its ability to undergo various chemical modifications makes it suitable for tagging and tracking biological molecules .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in drug delivery systems and as a component of pharmaceutical formulations .
Industry: Industrially, [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing processes .
Wirkmechanismus
The mechanism of action of [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and methyleneoxy linkages allow it to bind to various receptors and enzymes, influencing their activity. This binding can result in changes to cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
[1,4-Phenylenebis(methyleneoxy)]bis(phenylmethanone): Similar in structure but with different positioning of the methyleneoxy groups.
[1,3-Phenylenebis(methyleneoxy)]bis(benzaldehyde): Lacks the phenylmethanone groups, resulting in different chemical properties.
[1,3-Phenylenebis(methyleneoxy)]bis(naphthylmethanone): Contains naphthalene rings instead of phenyl rings, altering its reactivity and applications.
Uniqueness: [1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific arrangement of aromatic rings and methyleneoxy linkages. This structure provides distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
188578-95-2 |
|---|---|
Molekularformel |
C34H26O4 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
[4-[[3-[(4-benzoylphenoxy)methyl]phenyl]methoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C34H26O4/c35-33(27-10-3-1-4-11-27)29-14-18-31(19-15-29)37-23-25-8-7-9-26(22-25)24-38-32-20-16-30(17-21-32)34(36)28-12-5-2-6-13-28/h1-22H,23-24H2 |
InChI-Schlüssel |
CDLINDAKCUHGNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)COC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-](/img/structure/B12580268.png)

![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)

![Benzoic acid, 4-[3-(4-nitrophenyl)-1H-indazol-1-yl]-](/img/structure/B12580306.png)



